![molecular formula C11H16 B064529 1,3-Undecadien-5-yne CAS No. 166432-52-6](/img/structure/B64529.png)
1,3-Undecadien-5-yne
Overview
Description
1,3-Undecadien-5-yne is a chemical compound with the molecular formula C11H16 . It has a molecular weight of 148.25 .
Synthesis Analysis
The synthesis of 1,3-Undecadien-5-yne can be achieved via the reductive coupling of unsymmetrical internal alkynes . This method has the advantages of high atom and step economy, and readily available substrates . A nickel-catalyzed reductive coupling of two unsymmetrical internal alkynes can overcome the limitations by using a hemilabile directing group strategy to control the regioselectivity .Molecular Structure Analysis
The molecular structure of 1,3-Undecadien-5-yne is characterized by a chain of 11 carbon atoms with alternating single and double bonds, and a triple bond at the 5th position . The molecule is achiral .Physical And Chemical Properties Analysis
1,3-Undecadien-5-yne has a density of 0.8±0.1 g/cm3, a boiling point of 217.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.2 mmHg at 25°C . It has a molar refractivity of 50.8±0.3 cm3 .Scientific Research Applications
Synthesis of Carbo- and Heterocycles : 1,3-Dien-5-ynes like 1,3-Undecadien-5-yne are extensively used as starting materials for synthesizing a wide range of carbo- and heterocycles. These compounds are pivotal in organic synthesis, offering pathways to a variety of compounds through single reactions. They have applications in cycloaromatization processes, synthesis of five-membered rings, other carbocycles, and heterocycles (Aguilar et al., 2016).
Stereo- and Regioselective Syntheses : Research shows that 1,3-Undecadien-5-yne derivatives can be synthesized in a highly stereo- and regioselective manner using palladium-catalyzed reactions. These compounds are significant in perfumery and are isolated from natural sources like the essential oil of Ferula galbaniflua and seaweeds (Andreini et al., 1987).
Iodine-Induced Intramolecular Cyclization : The interaction of 1,3-Undecadien-5-yne derivatives with iodine to form iodine-substituted benzenes has been studied. This reaction, enhanced by UV irradiation, showcases the compound's reactivity and potential in synthesizing iodobenzene derivatives, which are important in various chemical industries (Matsumoto et al., 2008).
Thermal Cycloisomerization : The thermal cycloisomerization of 1,3-Undecadien-5-yne derivatives has been studied at high temperatures. This process leads to the formation of compounds like benzenes and pentafulvenes, indicating the compound's utility in high-temperature chemical reactions (Nüchter et al., 1997).
Reactivity in Macrocyclic Dienynes : Research on macrocyclic dienynes, including compounds like 1,3-Undecadien-5-yne, has revealed their heightened reactivity in addition and cycloaddition reactions. This reactivity is attributed to geometrical strain, which is significant in organic synthesis (Meier et al., 2010).
Isomerization in Ionization Processes : The isomerization of 1,3-Undecadien-5-yne radical cation to benzene structures during charge exchange ionization has been examined. This study provides insights into the structural transformations of the compound under specific ionization conditions (Guchte & Hart, 1993).
Ab Initio Calculations on Isomerization : Computational studies have been conducted on the isomerization of 1,3-Undecadien-5-yne radical cations, offering a theoretical perspective on the compound's chemical behavior and potential energy barriers in isomerization processes (Hart, 1996).
properties
IUPAC Name |
(3E)-undeca-1,3-dien-5-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7H,1,4,6,8,10H2,2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCOQIJZYGQPKM-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#C/C=C/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051776 | |
Record name | (3E)-Undeca-1,3-dien-5-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
166432-52-6 | |
Record name | 1,3-Undecadien-5-yne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166432526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Undecadien-5-yne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3E)-Undeca-1,3-dien-5-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Undecadien-5-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Undecadien-5-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.